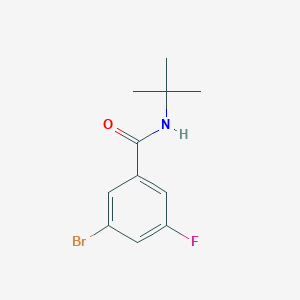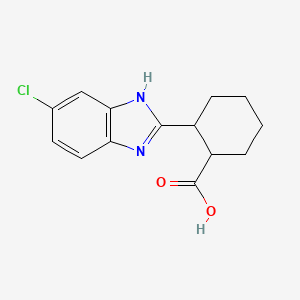
2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
Overview
Description
“2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2138521-08-9 . It has a molecular weight of 278.74 . This compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2S)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)cyclohexane-1-carboxylic acid . The InChI code for this compound is 1S/C14H15ClN2O2/c15-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,16,17)(H,18,19)/t9-,10+/m0/s1 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Activity
The compound exhibits potential as an antimicrobial agent. Derivatives of 1,3-diazole, which is structurally similar to the benzodiazole moiety in the compound, have shown significant antibacterial and antimycobacterial activities. This suggests that our compound could be synthesized into derivatives that target specific microbial pathways, offering a new avenue for treating resistant strains of bacteria .
Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli. The benzodiazole core is known to possess anti-inflammatory properties, which could be harnessed in the development of new anti-inflammatory drugs. By modifying the cyclohexane-1-carboxylic acid group, it may enhance the compound’s ability to inhibit key enzymes in the inflammatory pathway .
Antitumor Potential
Compounds with a benzodiazole structure have been evaluated for their antitumor potential against various cell lines. The presence of the 5-chloro-1H-1,3-benzodiazol-2-yl group could be pivotal in disrupting cancer cell proliferation. Research could focus on synthesizing analogs to determine the most effective structure-activity relationship for cancer therapy .
Antidiabetic Activity
The management of diabetes involves regulating blood sugar levels. Benzodiazole derivatives have shown promise as antidiabetic agents, indicating that our compound could be a starting point for the development of new medications that modulate insulin release or glucose metabolism .
Antihistaminic Effects
Histamine plays a significant role in allergic reactions. Clemizole, a known antihistaminic agent, contains an imidazole ring similar to the benzodiazole ring in our compound. This suggests potential applications in treating allergies by blocking histamine receptors or inhibiting histamine release .
Antiviral Applications
The ongoing search for antiviral drugs could benefit from the exploration of benzodiazole derivatives. The structural features of our compound may interfere with viral replication processes, offering a pathway to novel antiviral therapies .
Antioxidant Properties
Oxidative stress contributes to various diseases, including neurodegenerative disorders. The benzodiazole core has demonstrated antioxidant activities, which could be exploited in the development of neuroprotective drugs or in managing conditions caused by oxidative damage .
Antihelmintic and Antifungal Activities
Lastly, the compound could be investigated for its potential to treat parasitic worm (helminth) and fungal infections. The benzodiazole moiety has been associated with both antihelmintic and antifungal properties, which could lead to new treatments for these types of infections .
Safety And Hazards
properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVOPJNIGSYPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1520796.png)
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)
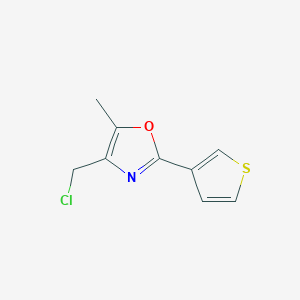
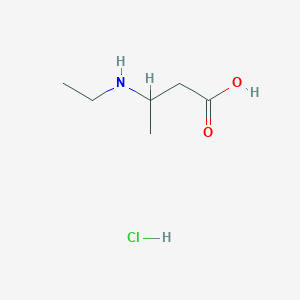
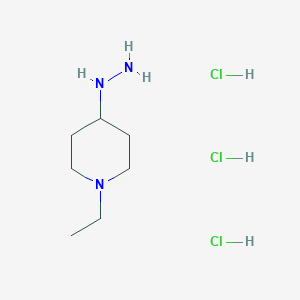
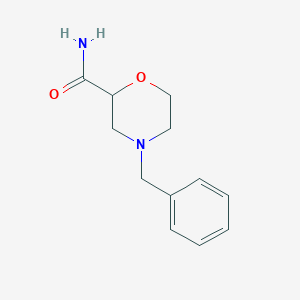
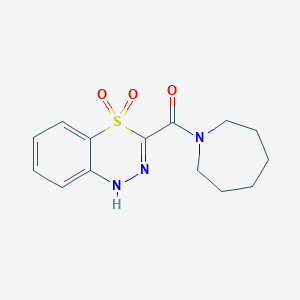
![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)
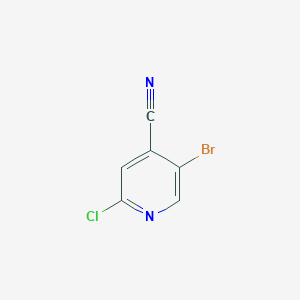
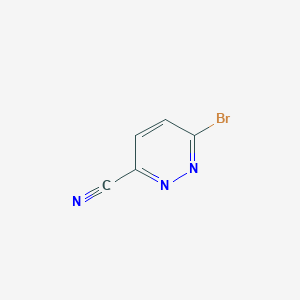
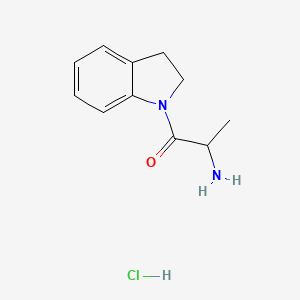
![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)
